molecular formula C16H19N3O2 B5650910 2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide

2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide

Cat. No. B5650910
M. Wt: 285.34 g/mol
InChI Key: FHZAHEIYHHNZKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide often involves the reduction of Schiff bases, which can lead to a variety of compounds with potential applications, such as azo dyes and dithiocarbamates (Ajibade & Andrew, 2021). The Hantzsch synthesis method is another approach that can lead to various cyclic compounds under different reaction conditions (Filipan-Litvić et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds often reveals complex hydrogen bonding and secondary intermolecular interactions, contributing to their stability and reactivity. For example, compounds synthesized via Schiff bases reduction show significant intermolecular hydrogen bonding, affecting their molecular conformation and stability (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can vary widely depending on their functional groups and molecular structure. The presence of methoxy and amino groups can lead to a variety of chemical behaviors, such as nucleophilic substitution and the formation of hydrogen bonds, which are crucial for understanding their reactivity and potential applications (Trilleras et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and intermolecular interactions. X-ray crystallography and NMR spectroscopy are often used to elucidate these properties and provide insights into their molecular conformations (Hayvalı et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Studies on similar compounds have shown that their reactivity can be manipulated through functionalization, leading to a wide range of potential chemical applications (Guichard et al., 1998).

properties

IUPAC Name

2-(2-methoxy-5-methylanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-9-5-6-13(21-4)12(7-9)19-16-14(15(17)20)10(2)8-11(3)18-16/h5-8H,1-4H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZAHEIYHHNZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=C(C(=CC(=N2)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-methylanilino)-4,6-dimethylnicotinamide

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